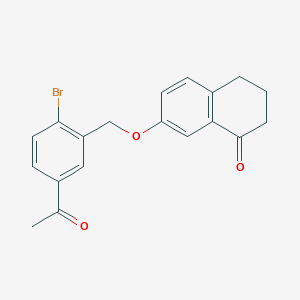![molecular formula C72H78N10O27 B12109524 5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is a highly sensitive and photostable fluorogenic substrate used primarily for the determination of intracellular caspase-3 activity . The compound consists of two four-amino acid peptides (Asp-Glu-Val-Asp) linked to the fluorophore Rhodamine 110, which can be detected at an emission wavelength of 535 nm using an excitation wavelength of 485 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 involves the coupling of the peptide sequence Asp-Glu-Val-Asp to the fluorophore Rhodamine 110. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Asp-Glu-Val-Asp is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled to Rhodamine 110 using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
Industrial Production Methods
Industrial production of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to produce the compound in bulk quantities while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 primarily undergoes hydrolysis reactions when exposed to specific enzymes such as caspase-3. The hydrolysis of the peptide bonds releases the fluorophore Rhodamine 110, which can then be detected using fluorescence-based techniques .
Common Reagents and Conditions
Enzymes: Caspase-3 is the primary enzyme used to catalyze the hydrolysis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110.
Major Products Formed
The major product formed from the hydrolysis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is Rhodamine 110, which exhibits strong fluorescence and can be easily detected .
Scientific Research Applications
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Apoptosis Detection: The compound is widely used as a fluorogenic substrate for detecting caspase-3 activity, which is a key indicator of apoptosis (programmed cell death) in cells.
Fluorescence Microscopy: The compound’s strong fluorescence makes it suitable for use in fluorescence microscopy to visualize and quantify caspase-3 activity in cells.
Mechanism of Action
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 exerts its effects through the following mechanism:
Substrate Recognition: The peptide sequence Asp-Glu-Val-Asp is recognized and bound by the active site of caspase-3.
Hydrolysis: Caspase-3 catalyzes the hydrolysis of the peptide bonds, releasing the fluorophore Rhodamine 110.
Fluorescence Detection: The released Rhodamine 110 exhibits strong fluorescence, which can be detected and quantified using fluorescence-based techniques.
Comparison with Similar Compounds
Similar Compounds
(H-Asp-Glu-Val-Asp)₂-Rhodamine 110: Similar to (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 but with a different protecting group on the peptide sequence.
(Z-DEVD)₂-Rhodamine 110: Another variant with a different peptide sequence (Asp-Glu-Val-Asp) linked to Rhodamine 110.
Uniqueness
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is unique due to its high sensitivity and photostability, making it an ideal fluorogenic substrate for detecting caspase-3 activity. Its strong fluorescence and compatibility with various detection methods (e.g., flow cytometry, microwell plate reader, fluorescence microscopy) further enhance its utility in scientific research .
Properties
IUPAC Name |
5-[[1-[[3-carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78N10O27/c1-35(2)59(81-61(95)45(23-25-53(83)84)75-65(99)49(31-57(91)92)79-70(104)106-33-37-13-7-5-8-14-37)67(101)77-47(29-55(87)88)63(97)73-39-19-21-43-51(27-39)108-52-28-40(20-22-44(52)72(43)42-18-12-11-17-41(42)69(103)109-72)74-64(98)48(30-56(89)90)78-68(102)60(36(3)4)82-62(96)46(24-26-54(85)86)76-66(100)50(32-58(93)94)80-71(105)107-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,59-60H,23-26,29-34H2,1-4H3,(H,73,97)(H,74,98)(H,75,99)(H,76,100)(H,77,101)(H,78,102)(H,79,104)(H,80,105)(H,81,95)(H,82,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLMIVOGDRELQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78N10O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
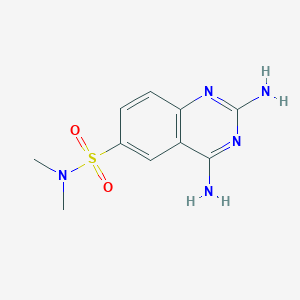


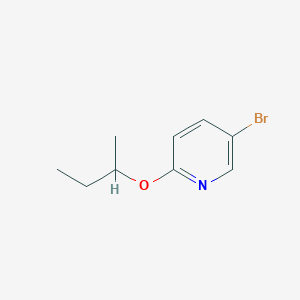



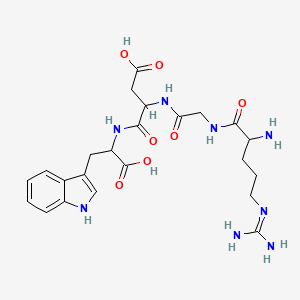

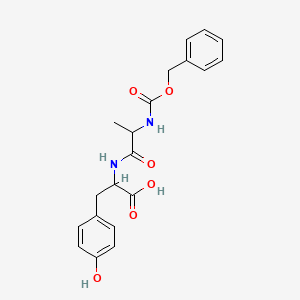

![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
